4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine
Description
Properties
IUPAC Name |
4-[6-(3-chloro-2-methylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O3S/c1-12-14(18)3-2-4-16(12)26(23,24)22-10-13-9-19-17(20-15(13)11-22)21-5-7-25-8-6-21/h2-4,9H,5-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTORXVCQVXJHRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC3=CN=C(N=C3C2)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the core pyrrolo[3,4-d]pyrimidine structure. This is followed by the introduction of the sulfonyl group and the morpholine ring. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrrolo[3,4-d]pyrimidine derivatives in cancer therapy. The compound has shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, a study demonstrated that modifications of pyrrolo[3,4-d]pyrimidines can enhance their cytotoxic effects against breast cancer cells by inducing apoptosis through the mitochondrial pathway .
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown activity against α-glucosidase, which is significant for managing diabetes by slowing carbohydrate absorption. Molecular docking studies suggest that the compound binds effectively to the active site of α-glucosidase, demonstrating potential as a therapeutic agent for glycemic control .
Antimicrobial Properties
In vitro studies have indicated that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis. For example, derivatives of this compound were tested against Xanthomonas axonopodis and Ralstonia solanacearum, showing significant inhibition rates compared to standard antibiotics .
Pesticidal Activity
The sulfonamide moiety contributes to the compound's efficacy as a pesticide. It has been shown to possess herbicidal activity against various weed species, making it a candidate for agricultural applications. The Environmental Protection Agency (EPA) has recognized similar compounds for their potential use in crop protection strategies .
Case Studies
A notable case study involved field trials where the application of this compound resulted in a substantial reduction in weed biomass without adversely affecting crop yield. This positions it as a viable alternative to traditional herbicides that often have detrimental environmental impacts.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may inhibit certain enzymes or receptors, leading to a reduction in inflammation or microbial growth. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Pyrrolo-Pyrimidine and Pyrrolo-Pyridazine Families
Example 329 (EP 4 374 877 A2, 2024):
- Core Structure : Pyrrolo[1,2-b]pyridazine (vs. pyrrolo[3,4-d]pyrimidine in the target compound).
- Substituents : A 2,6-dichloro-4-hydroxyphenylmethyl group and a trifluoromethylpyridinylphenyl carboxamide.
- The trifluoromethyl groups in Example 329 increase lipophilicity compared to the target compound’s morpholine and sulfonyl substituents .
Compound from EP 4 374 877 A2 (2024):
- Core Structure : Pyrrolo[1,2-b]pyridazine.
- Substituents : A difluoro-morpholinylmethylphenyl group and a trifluoromethylphenyl carboxamide.
- Key Differences : The morpholinylmethyl group introduces a flexible linker, contrasting with the rigid sulfonyl attachment in the target compound. This may affect conformational stability during target engagement .
Thieno-Pyrimidine Derivatives (EP 2 402 347 A1, 2012)
2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine:
- Core Structure: Thieno[3,2-d]pyrimidine (vs. pyrrolo[3,4-d]pyrimidine).
- Substituents : A methanesulfonyl-piperazinylmethyl group and a morpholine ring.
- Key Differences: The thieno-pyrimidine core’s sulfur atom may reduce π-π stacking efficiency compared to the nitrogen-rich pyrrolo-pyrimidine. The piperazine group offers additional hydrogen-bonding sites but increases steric bulk .
2-Chloro-4-morpholin-4-yl-thieno[2,3-d]pyrimidine-6-carbaldehyde:
- Core Structure: Thieno[2,3-d]pyrimidine.
- Substituents : A reactive aldehyde group at position 5.
- Key Differences : The aldehyde enables covalent modifications (e.g., Schiff base formation), a feature absent in the sulfonyl-morpholine target compound. This reactivity may limit stability in biological systems .
Biological Activity
The compound 4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine , with CAS number 1448076-90-1 , is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 309.77 g/mol . The structure features a morpholine ring and a sulfonamide group, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1448076-90-1 |
| Molecular Formula | C13H12ClN3O2S |
| Molecular Weight | 309.77 g/mol |
Anticancer Activity
Research indicates that compounds similar to this pyrrolopyrimidine derivative exhibit significant anticancer properties. For instance, studies have shown that related structures can inhibit receptor tyrosine kinases (RTKs), which play a critical role in cancer progression. The compound's ability to bind to the ATP-binding pocket of kinases suggests potential as an anticancer agent by disrupting signaling pathways essential for tumor growth .
Antimicrobial Activity
The sulfonamide moiety present in the compound has been associated with antibacterial activity. A study evaluating various sulfonamide derivatives demonstrated that they possess significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL . This suggests that the compound may also exhibit similar antimicrobial properties.
Enzyme Inhibition
The compound's structural components suggest potential for enzyme inhibition. Specifically, derivatives containing sulfonamide groups have been shown to inhibit enzymes like acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases . The binding affinity of these compounds to bovine serum albumin (BSA) further supports their therapeutic potential by enhancing bioavailability .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions of the pyrrolopyrimidine core can enhance potency and selectivity against target enzymes or receptors. For example:
- Substituents on the pyrrolopyrimidine ring can influence binding affinity and selectivity towards specific kinases.
- Morpholine ring modifications may enhance solubility and cellular uptake, improving overall efficacy.
Case Studies
- Inhibition of Kinase Activity : A study highlighted that similar pyrrolopyrimidine derivatives effectively inhibited EGFR and other RTKs, demonstrating IC50 values in the sub-micromolar range. This positions them as promising candidates for further development in cancer therapy .
- Antibacterial Evaluation : In vitro assays conducted on various derivatives showed significant antibacterial activity against Mycobacterium tuberculosis, with IC50 values indicating strong efficacy while maintaining low cytotoxicity in human cells .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 4-(6-((3-chloro-2-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine, and how can reaction conditions be optimized for yield?
- Methodology : Key steps include sulfonylation of the pyrrolopyrimidine core followed by coupling with morpholine. Optimization involves:
- Temperature control during sulfonylation (e.g., 0–5°C for exothermic reactions) to avoid side products.
- Solvent selection (e.g., DMF or THF) to enhance solubility of intermediates.
- Catalytic use of bases like triethylamine to drive sulfonylation efficiency .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
- Analytical Techniques :
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. For example, morpholine protons appear as a singlet at δ 3.52 ppm, while aromatic protons from the sulfonyl group show coupling patterns at δ 7.42–8.21 ppm .
- HRMS : Confirm molecular ion [M+H]+ with <2 ppm mass accuracy.
- HPLC-PDA : Assess purity (>95%) using C18 columns and gradient elution .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methods :
- Column chromatography with silica gel and ethyl acetate/hexane gradients.
- Recrystallization from methanol or ethanol to remove polar impurities .
Advanced Research Questions
Q. How does the sulfonyl group influence the compound’s reactivity in downstream functionalization (e.g., cross-coupling or nucleophilic substitution)?
- Experimental Design :
- Compare reactivity of sulfonylated vs. non-sulfonylated pyrrolopyrimidine analogs in Suzuki-Miyaura couplings.
- Use DFT calculations to evaluate electron-withdrawing effects of the sulfonyl group on reaction kinetics .
Q. What in vitro assays are suitable for evaluating the compound’s antitumor activity, and how can IC50 values be interpreted in the context of kinase inhibition?
- Methodology :
- MTT Assay : Test against pancreatic cancer cell lines (e.g., MIA PaCa-2) with 48–72 hr exposure .
- Kinase Profiling : Use CDK9 inhibition assays (IC50 < 100 nM suggests strong activity).
- Apoptosis Analysis : Flow cytometry with Annexin V/PI staining to quantify cell death mechanisms .
Q. How can molecular docking studies predict binding interactions between this compound and CDK9?
- Computational Workflow :
- Prepare protein structure (PDB: 4BCF) using AutoDock Tools.
- Perform flexible docking with Lamarckian genetic algorithms.
- Validate poses via RMSD clustering (<2 Å deviation from co-crystallized ligands) .
Q. What strategies address discrepancies between predicted and observed solubility/stability in biological assays?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
